Glycidyl acrylate

Overview

Description

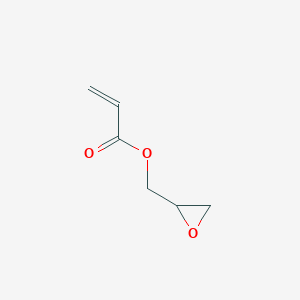

Glycidyl acrylate is an organic compound with the molecular formula C6H8O3. It is a colorless liquid that is commonly used as a monomer in the production of various polymers. The compound contains both an epoxide group and an acrylate group, making it highly reactive and versatile in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyl acrylate can be synthesized through the reaction of acrylic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then dehydrochlorinated to yield this compound. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and a reaction time of several hours.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and high yield. The process involves the same basic reaction as in laboratory synthesis but is optimized for large-scale production. The use of catalysts and advanced separation techniques helps in achieving high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Glycidyl acrylate undergoes various types of chemical reactions, including:

Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

Reduction: The acrylate group can be reduced to form the corresponding alcohol.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.

Substitution: Nucleophiles such as amines, thiols, and carboxylic acids react with the epoxide ring under mild to moderate conditions, typically at room temperature to 80°C.

Major Products:

Oxidation: Diols

Reduction: Alcohols

Substitution: Various substituted products depending on the nucleophile used

Scientific Research Applications

Synthesis and Properties

Glycidyl acrylate is synthesized through the reaction of epichlorohydrin with acrylic acid. This process results in a compound that possesses both epoxy and acrylate functionalities, making it suitable for various applications in polymer chemistry. The unique structure of this compound allows for cross-linking and polymerization, which enhances its utility in creating robust materials.

Key Properties:

- Epoxy Group : Provides reactivity for cross-linking.

- Acrylate Group : Facilitates polymerization under UV light or heat.

- Biocompatibility : Important for biomedical applications.

Biomedical Applications

This compound is increasingly utilized in biomedical fields due to its biocompatibility and ability to form hydrogels. It is often incorporated into drug delivery systems and tissue engineering scaffolds.

- Drug Delivery Systems : this compound-based hydrogels can encapsulate drugs, allowing for controlled release. This property is particularly useful in cancer treatment and chronic disease management .

- Tissue Engineering : The compound's ability to form cross-linked networks makes it ideal for scaffolds that support cell growth and tissue regeneration .

Coatings Technology

In coatings technology, this compound is valued for its role in enhancing the performance of paints and protective coatings.

- Anti-Corrosion Coatings : The incorporation of this compound into polymer matrices can improve corrosion resistance due to its cross-linking capability, resulting in dense and durable films .

- Adhesives : Its adhesive properties are enhanced when used in combination with other monomers, leading to strong bonding agents used in various industrial applications .

Membrane Technology

This compound is also applied in membrane technology, where it contributes to the development of advanced separation membranes.

- Separation Processes : Membranes modified with this compound exhibit improved selectivity and permeability for various applications such as water purification, gas separation, and dialysis .

- Controlled Release Systems : These membranes can be designed to control the release of active agents in therapeutic applications .

Data Tables

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Biomedical | Drug delivery systems, tissue engineering | Biocompatibility, controlled release |

| Coatings | Anti-corrosion coatings, adhesives | Enhanced durability, strong adhesion |

| Membrane Technology | Water purification, gas separation | Improved selectivity and permeability |

Case Study 1: Drug Delivery Systems

A study demonstrated the use of this compound-based hydrogels for the sustained release of anticancer drugs. The hydrogels were synthesized via free radical polymerization and showed a controlled release profile over extended periods, indicating their potential for effective cancer therapy .

Case Study 2: Anti-Corrosion Coatings

Research on this compound-containing coatings revealed that these materials provided superior corrosion protection compared to traditional coatings. The cross-linked structure formed through polymerization enhanced the barrier properties against corrosive environments .

Mechanism of Action

The mechanism of action of glycidyl acrylate involves the reactivity of its epoxide and acrylate groups. The epoxide group can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The acrylate group can participate in polymerization reactions, forming long-chain polymers. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

Glycidyl methacrylate: Similar to glycidyl acrylate but contains a methacrylate group instead of an acrylate group. It is used in similar applications but offers different reactivity and properties.

Butyl acrylate: Contains an acrylate group but lacks the epoxide functionality. It is used primarily in the production of polymers and copolymers.

Methyl methacrylate: Contains a methacrylate group and is widely used in the production of polymethyl methacrylate (PMMA) and other polymers.

Uniqueness: this compound is unique due to the presence of both an epoxide and an acrylate group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it highly versatile and valuable in various applications, from polymer synthesis to industrial manufacturing.

Biological Activity

Glycidyl acrylate (GA) is an important chemical compound widely used in various industrial applications, including adhesives, coatings, and polymers. Its biological activity, particularly its toxicity and potential health effects, has garnered attention in recent research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

This compound is an acrylate monomer characterized by its epoxy functional group, which enhances its reactivity. It is primarily utilized in the production of polymers and copolymers due to its ability to form cross-linked structures. Its applications span across:

- Adhesives : Used in bonding materials due to its excellent adhesion properties.

- Coatings : Employed in protective coatings for metals and plastics.

- Printing Inks : Commonly used in the formulation of inks due to its quick-drying properties.

Acute Toxicity

This compound exhibits moderate to high acute oral toxicity and high dermal toxicity. It is classified as a skin sensitizer and has been associated with allergic reactions upon dermal exposure. The compound can cause severe skin and eye damage, respiratory irritation, and potential mutagenicity due to the formation of reactive metabolites like glycidol .

Table 1: Toxicological Data of this compound

| Toxicity Type | Value/Classification |

|---|---|

| Acute Oral Toxicity | Moderate to High |

| Dermal Toxicity | High |

| Skin Sensitization | Positive |

| Eye Damage | Severe |

| Respiratory Irritation | Yes |

Chronic Effects

Chronic exposure to this compound may lead to significant health risks, including potential carcinogenicity. Studies indicate that compounds similar in structure, such as glycidyl methacrylate (GMA), demonstrate genotoxic effects, which may also apply to GA due to their structural similarities .

The biological activity of this compound involves several mechanisms:

- Cytotoxicity : In vitro studies have shown that GA can induce cytotoxic effects on various cell lines. The compound's reactivity with cellular macromolecules can lead to cellular damage and apoptosis.

- Mutagenicity : GA has been reported to exhibit mutagenic properties, likely due to the formation of electrophilic species that interact with DNA .

- Protein Interaction : Research indicates that GA can modify proteins through covalent bonding, potentially altering their function and leading to adverse biological effects.

Study on Skin Sensitization

A study conducted using guinea pigs demonstrated that this compound induced skin sensitization reactions. The Buehler test revealed positive results, indicating that repeated exposure could lead to allergic contact dermatitis in susceptible individuals .

Genotoxicity Assessment

In a genotoxicity assessment involving human primary cells, this compound was found to induce DNA damage. The results highlighted the compound's potential for causing double-strand breaks and unscheduled DNA synthesis, which are markers for genotoxic activity .

Properties

IUPAC Name |

oxiran-2-ylmethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-2-6(7)9-4-5-3-8-5/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQRDASANLAFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20438 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26374-91-4 | |

| Record name | 2-Propenoic acid, 2-oxiranylmethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26374-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5025360 | |

| Record name | Glycidyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycidyl acrylate is a light amber liquid. (NTP, 1992), Light amber liquid; [CAMEO] Colorless liquid; [CHEMINFO] Clear deep red liquid; [MSDSonline] | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20438 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

135 °F at 2 mmHg (NTP, 1992), 57 °C @ 2 mm Hg, Polymerization occurs at boiling point | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20438 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

141 °F (NTP, 1992), 141 °F (61 °C) (open cup) | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20438 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

10 to 50 mg/mL at 68.9 °F (NTP, 1992), Insoluble in water | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20438 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1 (NTP, 1992) - Denser than water; will sink, 1.1074 @ 20 °C/20 °C | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20438 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (air= 1) | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20438 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.97 [mmHg] | |

| Record name | Glycidyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

106-90-1 | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20438 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-oxiranylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycidyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8N627D5ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing point: -41.5 °C | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of glycidyl acrylate in material science?

A1: this compound is widely used as a grafting agent to modify the surface properties of polymers. It's particularly effective in enhancing adhesion between different materials. For instance, it has been successfully employed to graft onto low-density polyethylene [], polypropylene [], and polystyrene [], significantly improving their surface reactivity.

Q2: Can you elaborate on the mechanism behind this compound's role in enhancing adhesion?

A2: this compound possesses a reactive epoxy group that readily reacts with various functional groups present in other polymers, such as amines []. This reaction leads to the formation of covalent bonds between the this compound grafted layer and the target material, resulting in enhanced interfacial adhesion.

Q3: What are the advantages of using this compound for grafting over glycidyl methacrylate?

A3: Studies have shown that this compound exhibits a higher grafting efficiency compared to glycidyl methacrylate [, ]. It forms thicker grafted layers and achieves higher surface coverage in a shorter period, indicating its superior reactivity. This difference in reactivity is attributed to the structural differences between the two molecules.

Q4: How does the choice of solvent influence the grafting process of this compound onto polymer surfaces?

A4: The solvent plays a crucial role in the grafting process. Research suggests that using acetone as a solvent leads to slightly higher grafting on the surface compared to ethanol []. This observation highlights the importance of selecting a suitable solvent to optimize the grafting process.

Q5: Beyond surface modification, what other applications does this compound find in polymer chemistry?

A5: this compound serves as a versatile monomer in synthesizing various copolymers. It is commonly copolymerized with other vinyl monomers like acrylonitrile [, ] and styrene [] to introduce epoxy functionality into the resulting copolymer. These copolymers find applications in coatings, adhesives, and other materials requiring reactive functional groups.

Q6: What are the key advantages of incorporating this compound into acrylic matting resins?

A6: this compound, when used in multifunctional acrylic matting resin formulations, improves the compatibility between the matting resin and the powder base stock []. This improved compatibility potentially leads to a reduction in the required amount of flattening agents.

Q7: Can this compound be used to improve the properties of polyester-based materials?

A7: Yes, studies have demonstrated the successful incorporation of this compound into polyester resins. For instance, BTDA-based multiacrylate resins containing this compound exhibit rapid curing upon exposure to UV or sunlight []. These cured resins form hard and tough films with desirable mechanical properties, highlighting their potential for coating applications.

Q8: Are there any challenges associated with using this compound in polymer synthesis?

A8: One challenge is the potential for gel formation during the polymerization of this compound-containing systems. High concentrations of this compound or improper reaction conditions can lead to excessive crosslinking, resulting in gelation and hindering processability.

Q9: How can the challenge of gel formation during the polymerization of this compound be addressed?

A9: Controlling the concentration of this compound and optimizing the reaction conditions are crucial. Research has shown that melt compounding polyphenylene ethers with a small amount of this compound in the presence of an inert lubricant can effectively reduce gel content in the resulting epoxy-functionalized polyphenylene ethers [].

Q10: Are there alternative synthetic routes for producing this compound?

A10: Yes, besides the conventional method involving epichlorohydrin and acrylic acid, this compound can be synthesized using lipase-catalyzed transesterification []. This enzymatic approach offers a greener alternative to traditional chemical synthesis methods.

Q11: What factors influence the efficiency of lipase-catalyzed synthesis of this compound?

A11: The choice of lipase, solvent, and the presence of additives like water or surfactants significantly impact the reaction rate and conversion yield []. Optimizing these parameters is essential to achieve high yields of this compound using enzymatic synthesis.

Q12: Can this compound be polymerized using controlled radical polymerization techniques?

A12: Yes, Atom Transfer Radical Polymerization (ATRP) has been successfully employed to polymerize this compound []. This method allows for the synthesis of well-defined polymers with controlled molecular weight and narrow molecular weight distributions.

Q13: What are the advantages of using ATRP for the polymerization of this compound?

A13: ATRP provides excellent control over the polymerization process, enabling the synthesis of this compound polymers with predetermined molecular weights and narrow molecular weight distributions []. This control over polymer architecture is crucial for tailoring material properties for specific applications.

Q14: What is the significance of the molecular weight of epoxy-containing poly(vinyl pyrrolidone) in its application for low friction hydrophilic surfaces?

A14: Research suggests that a molecular weight of 400,000 or higher is crucial for the epoxy-containing poly(vinyl pyrrolidone) to achieve low surface friction []. This finding underscores the impact of polymer molecular weight on its surface properties and application performance.

Q15: How does the incorporation of this compound into polylactide/polyamide elastomer blends impact their properties?

A15: The addition of a styrene-glycidyl acrylate copolymer as a chain extender to PLA/PAE blends leads to significant improvements in their mechanical properties and shape memory behavior []. These enhancements are attributed to the chain extension effect and enhanced interfacial adhesion between the blend components.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.